molecular formula C8H12ClNO2S B7886186 4-Methanesulfonylmethyl-phenylamine

4-Methanesulfonylmethyl-phenylamine

Cat. No.: B7886186
M. Wt: 221.71 g/mol
InChI Key: LDVLDQVAJFTABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonylmethyl-phenylamine is an organic compound with the molecular formula C8H11NO2S. It is a derivative of aniline, where the aniline ring is substituted with a methanesulfonylmethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methanesulfonylmethyl-phenylamine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Another method involves the use of methanesulfonyl chloride and 4-methylphenylamine. This reaction is carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylmethyl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Methanesulfonylmethyl-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methanesulfonylmethyl-phenylamine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form stable sulfonamide bonds makes it useful in medicinal chemistry for designing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsulfonylmethyl-3-methyl-phenylamine
  • 4-Methylsulfonylmethyl-phenylamine
  • 4-Methylsulfonylmethyl-benzenamine

Uniqueness

4-Methanesulfonylmethyl-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and drug development.

Properties

IUPAC Name

4-(methylsulfonylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVLDQVAJFTABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.